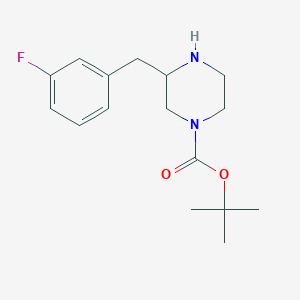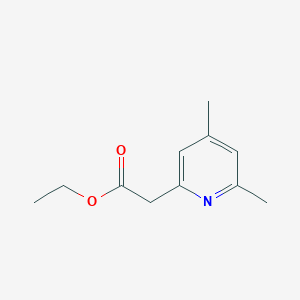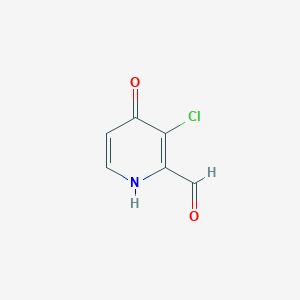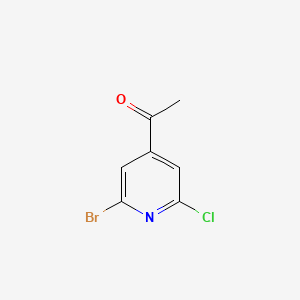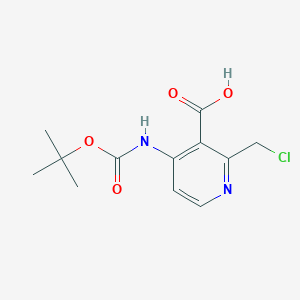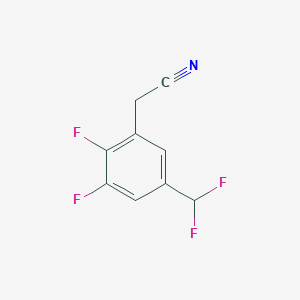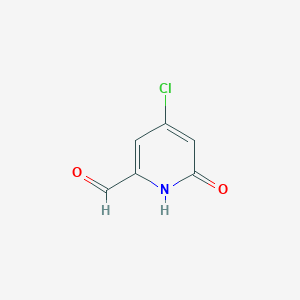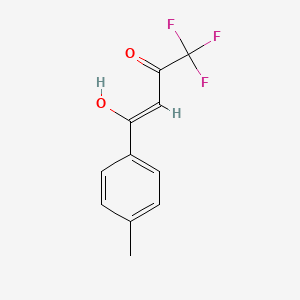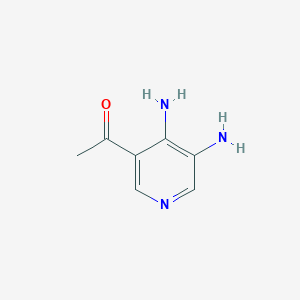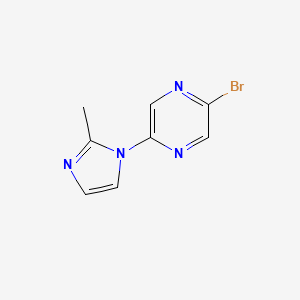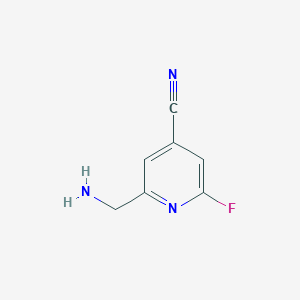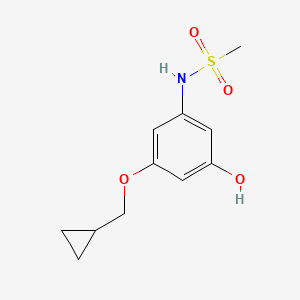
N-(3-(Cyclopropylmethoxy)-5-hydroxyphenyl)methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-(Cyclopropylmethoxy)-5-hydroxyphenyl)methanesulfonamide is a compound that belongs to the class of sulfonamides Sulfonamides are a group of compounds that contain the sulfonamide functional group, which is characterized by the presence of a sulfonyl group attached to an amine group
Preparation Methods
The synthesis of N-(3-(Cyclopropylmethoxy)-5-hydroxyphenyl)methanesulfonamide typically involves the reaction of 3-(cyclopropylmethoxy)-5-hydroxyaniline with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of a sulfonamide bond, resulting in the desired product. The reaction conditions generally include maintaining the reaction mixture at a low temperature to prevent side reactions and ensure high yield .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
N-(3-(Cyclopropylmethoxy)-5-hydroxyphenyl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the compound can be oxidized to form a ketone or aldehyde derivative.
Reduction: The sulfonamide group can be reduced to form an amine derivative.
Substitution: The methanesulfonamide group can undergo nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
N-(3-(Cyclopropylmethoxy)-5-hydroxyphenyl)methanesulfonamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein binding due to its sulfonamide group.
Medicine: Sulfonamide derivatives are known for their antibacterial properties, and this compound may have potential as a lead compound for developing new antibacterial agents.
Mechanism of Action
The mechanism of action of N-(3-(Cyclopropylmethoxy)-5-hydroxyphenyl)methanesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of p-aminobenzoic acid, a substrate for the enzyme dihydropteroate synthase. By competing with p-aminobenzoic acid, the compound inhibits the enzyme, leading to a disruption in the synthesis of folic acid in bacteria. This results in bacteriostatic activity, preventing the growth and proliferation of bacterial cells .
Comparison with Similar Compounds
Similar compounds to N-(3-(Cyclopropylmethoxy)-5-hydroxyphenyl)methanesulfonamide include other sulfonamide derivatives such as sulfamethoxazole, sulfadiazine, and sulfapyridine. These compounds share the sulfonamide functional group but differ in their substituents, which can affect their biological activity and pharmacokinetic properties. This compound is unique due to the presence of the cyclopropylmethoxy group, which may confer specific binding properties and enhance its activity compared to other sulfonamides .
Properties
Molecular Formula |
C11H15NO4S |
|---|---|
Molecular Weight |
257.31 g/mol |
IUPAC Name |
N-[3-(cyclopropylmethoxy)-5-hydroxyphenyl]methanesulfonamide |
InChI |
InChI=1S/C11H15NO4S/c1-17(14,15)12-9-4-10(13)6-11(5-9)16-7-8-2-3-8/h4-6,8,12-13H,2-3,7H2,1H3 |
InChI Key |
MQEJPPUJOUDCSK-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NC1=CC(=CC(=C1)OCC2CC2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


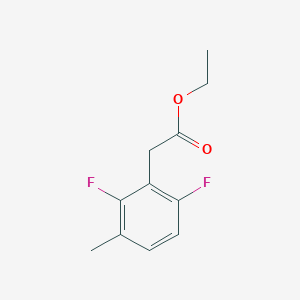
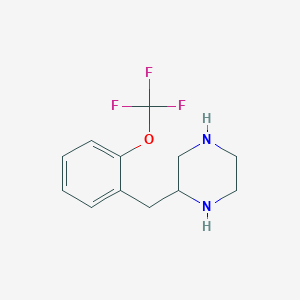
![[1,3]Dioxolo[4,5-G]quinoline-7-carbaldehyde](/img/structure/B14856147.png)
